4-(Difluoromethoxy)-3-nitrobenzaldehyde CAS number lookup
4-(Difluoromethoxy)-3-nitrobenzaldehyde CAS number lookup
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-nitrobenzaldehyde: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Difluoromethoxy)-3-nitrobenzaldehyde, a valuable research chemical and intermediate in pharmaceutical synthesis. Due to its specific substitution pattern, direct literature on this compound is sparse. Therefore, this document synthesizes information from closely related analogues and established chemical principles to provide a robust guide for researchers, scientists, and drug development professionals. The primary focus is to detail a logical synthetic pathway and predict the physicochemical properties and reactivity of the title compound.
Introduction and Strategic Importance
4-(Difluoromethoxy)-3-nitrobenzaldehyde is an aromatic aldehyde bearing a difluoromethoxy group and a nitro group. This combination of functional groups makes it a highly versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the unique electronic properties of the difluoromethoxy group can significantly influence the biological activity and material characteristics of derivative compounds.
The benzaldehyde moiety serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of complex molecular architectures. Nitroaromatic compounds are well-established precursors for the synthesis of anilines, which are fundamental components of many pharmaceuticals.[1][2] The difluoromethoxy group is an increasingly popular substituent in drug design as it can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby improving the pharmacokinetic profile of a drug candidate.
Given its potential, a reliable synthetic route and a clear understanding of its properties are crucial for its effective utilization in research and development.
Proposed Synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde
A plausible and efficient synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde can be envisioned starting from the commercially available 4-(difluoromethoxy)benzaldehyde. The key transformation is the regioselective nitration of the aromatic ring.
Synthetic Workflow
The proposed synthetic pathway is illustrated below:
Caption: Proposed synthesis of 4-(Difluoromethoxy)-3-nitrobenzaldehyde via nitration.
Detailed Experimental Protocol
This protocol is based on standard procedures for the nitration of activated aromatic aldehydes.
Materials:
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4-(Difluoromethoxy)benzaldehyde
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Dichloromethane (DCM) or Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Addition of Starting Material: Slowly add 4-(difluoromethoxy)benzaldehyde to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Nitration Reaction: Add the nitrating mixture dropwise to the solution of the aldehyde in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
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Extraction: The precipitated product can be filtered or the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 4-(Difluoromethoxy)-3-nitrobenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Physicochemical and Safety Data
The following table summarizes the predicted and inferred properties of 4-(Difluoromethoxy)-3-nitrobenzaldehyde based on data from structurally similar compounds.
| Property | Predicted/Inferred Value | Source/Justification |
| CAS Number | Not assigned | Based on current chemical databases. |
| Molecular Formula | C8H5F2NO3 | Derived from the chemical structure. |
| Molecular Weight | 201.13 g/mol | Calculated from the molecular formula. |
| Appearance | Light yellow to yellow solid | Inferred from related nitrobenzaldehydes.[3][4] |
| Melting Point | Expected to be a solid with a defined melting point. | By analogy to substituted nitrobenzaldehydes.[4] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). | General property of similar organic compounds. |
| Boiling Point | > 200 °C | By analogy to 4-(Difluoromethoxy)benzaldehyde (222 °C).[5] |
Safety and Handling
As with any chemical, 4-(Difluoromethoxy)-3-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Category | Precautionary Measures | Reference |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Inferred from safety data of related nitroaromatics.[3][6] |
| Skin Irritation | May cause skin irritation. | Inferred from safety data of related nitroaromatics.[3][7] |
| Eye Irritation | May cause serious eye irritation. | Inferred from safety data of related nitroaromatics.[3][7] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inferred from safety data of related nitroaromatics.[3][7] |
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles are mandatory.[8]
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Hand Protection: Wear suitable chemical-resistant gloves.
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Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[7]
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.[7]
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
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If inhaled: Move the person to fresh air.[3]
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]
Applications in Research and Drug Development
4-(Difluoromethoxy)-3-nitrobenzaldehyde is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.
Pharmaceutical Synthesis
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Precursor to Anilines: The nitro group can be readily reduced to an amine, providing access to 3-amino-4-(difluoromethoxy)benzaldehyde derivatives. These anilines are key building blocks for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.
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Intermediate for Kinase Inhibitors: The substituted benzaldehyde can be used in the synthesis of kinase inhibitors, where the specific substitution pattern can contribute to the potency and selectivity of the final compound.
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Component in Multi-component Reactions: The aldehyde functionality is a key reactant in various multi-component reactions, such as the Hantzsch dihydropyridine synthesis, which is used to prepare calcium channel blockers.[2][9] The presence of the difluoromethoxy and nitro groups can be exploited to fine-tune the properties of the resulting dihydropyridine derivatives.
Materials Science
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Synthesis of Dyes and Pigments: The chromophoric properties of the nitroaromatic system can be utilized in the synthesis of novel dyes and pigments.
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Development of Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (with the difluoromethoxy group being a weak donor and the nitro and aldehyde groups being strong acceptors) makes it a candidate for incorporation into NLO materials.
Conclusion
References
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Georganics. 4-DIFLUOROMETHOXY-3-HYDROXYBENZALDEHYDE Safety Data Sheet. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Process related and degradation impurities in anti-inflammatory drug Roflumilast. Available from: [Link]
-
PubChem. 4-Methoxy-3-nitrobenzaldehyde. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]
-
PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. georganics.sk [georganics.sk]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
